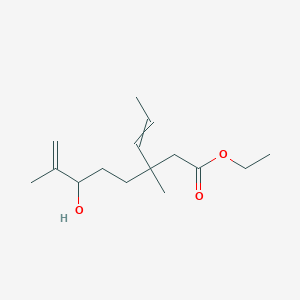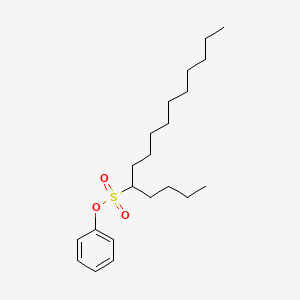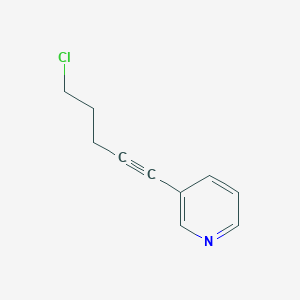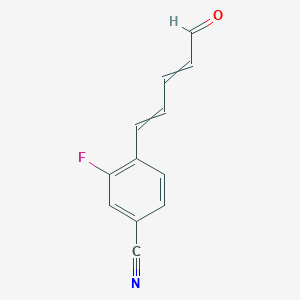![molecular formula C20H26O2Si B12566760 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- CAS No. 191800-37-0](/img/structure/B12566760.png)
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-: is a chemical compound known for its unique structure and properties. It is a derivative of butenol and contains a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups. The compound’s stereochemistry is specified by the (2R)-configuration, indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- typically involves the protection of the hydroxyl group in 3-buten-2-ol. This can be achieved by reacting 3-buten-2-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond in the butenyl group can yield saturated alcohols.
Substitution: The silyl ether group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Free hydroxyl compounds.
科学的研究の応用
Chemistry: The compound is used as a protecting group for alcohols in organic synthesis. Its stability under various reaction conditions makes it valuable for multi-step synthesis processes.
Biology: In biological research, the compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: While direct medical applications are limited, derivatives of the compound may be explored for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
作用機序
The mechanism by which 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- exerts its effects is primarily through its role as a protecting group. The silyl ether group shields the hydroxyl group from unwanted reactions, allowing for selective transformations at other sites of the molecule. This protection is reversible, enabling the recovery of the free hydroxyl group under specific conditions.
類似化合物との比較
- 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 3-Buten-2-ol, 1-amino-
Comparison: Compared to its similar compounds, 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- offers unique advantages in terms of stability and ease of removal of the protecting group. The diphenylsilyl group provides greater steric hindrance, enhancing the compound’s resistance to hydrolysis and other side reactions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
特性
CAS番号 |
191800-37-0 |
|---|---|
分子式 |
C20H26O2Si |
分子量 |
326.5 g/mol |
IUPAC名 |
(2R)-1-[tert-butyl(diphenyl)silyl]oxybut-3-en-2-ol |
InChI |
InChI=1S/C20H26O2Si/c1-5-17(21)16-22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17,21H,1,16H2,2-4H3/t17-/m1/s1 |
InChIキー |
ONHWPQAZLVSNNF-QGZVFWFLSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](C=C)O |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)


![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)


![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
